1-Naphthyl dimethylcarbamate

Description

Significance of 1-Naphthyl Dimethylcarbamate (B8479999) in Chemical Science and Related Disciplines

1-Naphthyl dimethylcarbamate, a member of the N,N-disubstituted carbamate (B1207046) family, is significant in chemical science primarily due to its role as a cholinesterase inhibitor. nih.gov This property is central to its investigation in disciplines such as neurotoxicology and medicinal chemistry. The N,N-dimethyl substitution distinguishes it from its more widely studied counterpart, 1-Naphthyl N-methylcarbamate (carbaryl), by conferring greater hydrolytic stability. This increased stability is a crucial factor in its potential applications and is a key point of interest in its research. researchgate.net The study of such compounds contributes to a deeper understanding of enzyme-inhibitor interactions, structure-activity relationships, and the design of molecules with specific biological targets. mdpi.comnih.gov

Historical Context of Research on N-N-Dimethylcarbamates

The investigation of carbamates as cholinesterase inhibitors has a rich history, with early research focusing on the natural product physostigmine. The development of synthetic carbamates began in the mid-20th century, leading to the commercialization of various carbamate pesticides in the 1950s. researchgate.net Within this context, the exploration of N,N-dimethylcarbamates emerged, driven by the need for compounds with enhanced stability. The substitution of both hydrogens on the carbamate nitrogen with methyl groups was found to increase the compound's resistance to hydrolysis compared to N-monosubstituted analogs. researchgate.net This characteristic made N,N-dimethylcarbamates a subject of interest for applications requiring greater persistence. Research into various N,N-disubstituted carbamates has continued, with studies exploring their synthesis, biological activities, and potential as therapeutic agents. mdpi.comnih.gov

Scope and Research Imperatives for this compound Studies

The primary research focus for this compound revolves around its potential as a cholinesterase inhibitor. Future research imperatives include the detailed elucidation of its specific inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), including the determination of its IC50 values. nih.govmdpi.com Further investigations are needed to fully characterize its spectroscopic properties to build a comprehensive data profile.

A significant area for future research lies in the synthesis of this compound and its analogs. The development of efficient and environmentally benign synthetic routes is a continuing goal in organic chemistry. rsc.org Moreover, exploring the structure-activity relationships of a broader range of N,N-disubstituted naphthyl carbamates could lead to the discovery of more potent and selective cholinesterase inhibitors with potential therapeutic applications. nih.gov There is also a need for the development of sensitive and specific analytical methods for the detection and quantification of this compound in various matrices.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 2619-00-3 | mdpi.com |

| Molecular Formula | C13H13NO2 | PubChem |

| Molecular Weight | 215.25 g/mol | PubChem |

| IUPAC Name | naphthalen-1-yl dimethylcarbamate | ChemicalBook |

Detailed Research Findings

While specific, in-depth research dedicated solely to this compound is limited in publicly available literature, research on analogous N,N-disubstituted carbamates provides valuable insights. Studies on various O-aromatic N,N-disubstituted carbamates have demonstrated a wide range of cholinesterase inhibition activities, with IC50 values varying significantly based on the specific substituents. mdpi.com For instance, some salicylanilide (B1680751) N,N-disubstituted carbamates have shown weak to moderate inhibition of both acetylcholinesterase and butyrylcholinesterase. mdpi.com The inhibitory potency is influenced by the nature of the aromatic ring and the substituents on the nitrogen atom.

The synthesis of N,N-disubstituted carbamates can be achieved through various methods, including the reaction of an alcohol or phenol (B47542) with a dimethylcarbamoyl chloride in the presence of a base. nih.gov Alternative "green" synthesis routes are also being explored, utilizing less hazardous reagents. rsc.org

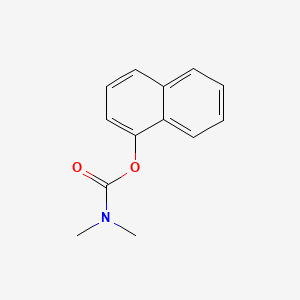

Structure

2D Structure

3D Structure

Properties

CAS No. |

91384-85-9 |

|---|---|

Molecular Formula |

C13H13NO2 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

naphthalen-1-yl N,N-dimethylcarbamate |

InChI |

InChI=1S/C13H13NO2/c1-14(2)13(15)16-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 |

InChI Key |

QNLGINLKNITHFX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 1 Naphthyl Dimethylcarbamate

Established Synthetic Pathways for N,N-Dimethylcarbamates

The creation of N,N-dimethylcarbamates, including 1-Naphthyl dimethylcarbamate (B8479999), has historically relied on several key reactions. These methods often involve the use of highly reactive and hazardous materials, prompting the development of safer alternatives.

Phosgene-Based and Phosgene-Substitute Approaches

The traditional and most direct method for producing N,N-dimethylcarbamates involves the reaction of an alcohol or phenol (B47542) with dimethylcarbamoyl chloride (DMCC). wikipedia.org DMCC itself is typically synthesized from the reaction of phosgene (B1210022) with dimethylamine (B145610). wikipedia.org This process can achieve high yields, around 90%, particularly when conducted in a flow reactor at elevated temperatures with an excess of phosgene to minimize urea (B33335) byproduct formation. wikipedia.org Laboratory-scale synthesis can also utilize phosgene substitutes like diphosgene or triphosgene (B27547) in a two-phase system, although this often results in lower yields due to the high sensitivity of DMCC to hydrolysis. wikipedia.org

A significant drawback of this approach is the extreme toxicity and hazardous nature of phosgene. nih.gov This has driven research into safer phosgene substitutes. One such alternative is the use of S,S-dimethyl dithiocarbonate as a carbonylating agent. researchgate.net This method involves a multi-step process that ultimately generates N,N-dimethylcarbamoyl chloride or bromide in situ for reaction with an arylamine or, by extension, a naphthol. researchgate.net

Another approach to circumvent the direct use of phosgene is the reaction of 1-naphthol (B170400) with methyl isocyanate. wikipedia.org However, the synthesis of methyl isocyanate itself often requires phosgene, presenting a similar set of hazards. wikipedia.org

Table 1: Comparison of Phosgene and Phosgene-Substitute Methods for Carbamate (B1207046) Synthesis

| Method | Reagents | Key Features | Yield | Reference |

|---|---|---|---|---|

| Phosgene-Based | 1-Naphthol, Dimethylcarbamoyl Chloride (from Phosgene and Dimethylamine) | High-yielding industrial process. | ~90% | wikipedia.org |

| Phosgene-Substitute | S,S-Dimethyl Dithiocarbonate, Dimethylamine, Halogenating Agent, 1-Naphthol | In situ generation of the carbamoylating agent. | High | researchgate.net |

| Isocyanate Route | 1-Naphthol, Methyl Isocyanate | Alternative to direct phosgenation. | - | wikipedia.org |

Alternative and Green Synthetic Routes

In the quest for more environmentally friendly and safer synthetic methods, several "green" alternatives to phosgene have emerged. Dimethyl carbonate (DMC) is a prominent example of a green reagent for carbamate synthesis. researchgate.netup.pt It is non-toxic and biodegradable. up.pt The reaction of amines with DMC can produce carbamates, and this process can be catalyzed by various bases. up.pt This method avoids the formation of inorganic salt byproducts. up.pt

Another green approach involves the use of carbon dioxide as a C1 building block. nih.gov While CO2 is non-toxic and readily available, its reaction with amines to form carbamates often requires specific catalysts and conditions to be efficient. nih.gov The direct synthesis of carbamates from amines, alcohols, and carbon dioxide can be achieved with high yields using certain catalysts, although the choice of base can be critical and may limit functional group tolerance. acs.org

The alcoholysis of urea presents another phosgene-free route to carbamates. researchgate.netresearchgate.net For instance, methyl N-phenyl carbamate can be synthesized from dimethyl carbonate and N,N'-diphenyl urea under relatively mild, atmospheric pressure conditions using a homogenous catalyst like sodium methoxide. researchgate.netresearchgate.net

Catalytic Approaches in 1-Naphthyl Dimethylcarbamate Synthesis

Catalysis plays a crucial role in modern synthetic chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The synthesis of this compound and other carbamates has benefited significantly from the development of novel catalytic systems.

For instance, copper-based catalysts have been employed in the oxidative coupling of phenols with N,N-disubstituted formamides to produce carbamates. researchgate.net One study reported the use of a Cu@salicylaldehyde-modified-chitosan (Cu@Sal-CS) nanocatalyst for the C-O oxidative coupling, which is noted as a green and eco-friendly technique. researchgate.net

Zinc compounds, such as zinc chloride, have also been demonstrated as effective catalysts for the synthesis of carbamates from carbamoyl (B1232498) chlorides and alcohols/phenols. acs.org This method has been successfully applied to the gram-scale synthesis of the drug rivastigmine, a carbamate derivative. acs.org The catalytic activity of zinc chloride was found to be superior to other zinc-based catalysts like zinc dust and zinc acetate. acs.org

Lead compounds have also been investigated as catalysts for the methoxycarbonylation of aniline (B41778) with dimethyl carbonate to produce methyl N-phenyl carbamate, achieving high conversion and selectivity. bohrium.com The active catalytic species is believed to be a lead compound with attached hydroxyl or methoxy (B1213986) groups. bohrium.com

Table 2: Catalytic Systems for Carbamate Synthesis

| Catalyst | Reactants | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Cu@Sal-CS | Phenol, N,N-disubstituted formamide | Oxidative Coupling | Green, eco-friendly, heterogeneous catalyst. | researchgate.net |

| Zinc Chloride | Alcohol/Phenol, Carbamoyl Chloride | Carbamoylation | Inexpensive, efficient for gram-scale synthesis. | acs.org |

| Lead Compounds | Aniline, Dimethyl Carbonate | Methoxycarbonylation | High conversion and selectivity. | bohrium.com |

Structural Modifications and Analog Generation from the Naphthyl Carbamate Core

The 1-naphthyl carbamate scaffold serves as a versatile template for the generation of structural analogs with potentially diverse biological activities. Modifications can be introduced at various positions on the naphthalene (B1677914) ring system or by altering the carbamate functional group.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. acs.org The carbamate group can act as a directed metalation group (DMG), facilitating deprotonation at the ortho position, which can then be reacted with various electrophiles to introduce new substituents. acs.org

Structure-activity relationship (SAR) studies on inhibitors of enzymes like KIAA1363 have explored modifications to the naphthyl carbamate core. sigmaaldrich.com For example, substitutions at the 1-position of the naphthalene ring and derivatization at the 6-position have been investigated to understand their impact on inhibitory activity. sigmaaldrich.com

Furthermore, the N-alkyl groups on the carbamate can be modified. N-monosubstitution with different alkyl groups can influence the biological properties of the resulting carbamate. epa.gov The synthesis of various N-substituted carbamates allows for the exploration of a wide chemical space and the fine-tuning of molecular properties.

Mechanism of Formation in Laboratory Synthesis

The laboratory synthesis of this compound from 1-naphthol and dimethylcarbamoyl chloride proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the 1-naphthol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the dimethylcarbamoyl chloride.

This attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the final product, this compound. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

In the case of phosgene-substitute methods using S,S-dimethyl dithiocarbonate, the mechanism is more complex. It involves the initial reaction of S,S-dimethyl dithiocarbonate with dimethylamine to form S-methyl N,N-dimethylthiocarbamate. researchgate.net This intermediate is then halogenated to generate the reactive N,N-dimethylcarbamoyl halide in situ, which subsequently reacts with 1-naphthol as described above. researchgate.net

The mechanism of hydrolysis of N,N-dimethylcarbamates, the reverse reaction, has also been studied and is proposed to proceed through a specific-base catalyzed addition-elimination mechanism, potentially involving a tetrahedral intermediate. researchgate.net

Biochemical and Molecular Interaction Mechanisms of 1 Naphthyl Dimethylcarbamate

Enzyme Inhibition Kinetics and Specificity of N-N-Dimethylcarbamates

N,N-dimethylcarbamates, a class of chemical compounds to which 1-Naphthyl dimethylcarbamate (B8479999) belongs, are recognized for their activity as enzyme inhibitors. Their interaction with enzymes, particularly cholinesterases, is characterized by specific kinetic patterns and binding mechanisms that underpin their biological effects.

The primary molecular target for 1-Naphthyl dimethylcarbamate and other N,N-dimethylcarbamates is the family of cholinesterase enzymes, which includes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net These enzymes are serine hydrolases crucial for the regulation of neurotransmission. researchgate.netnih.gov AChE is a key enzyme in the central and peripheral nervous systems, where it catalyzes the hydrolysis of the neurotransmitter acetylcholine (B1216132), terminating the nerve impulse. nih.gov By inhibiting AChE, carbamates lead to an accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of nicotinic and muscarinic receptors. nih.gov

The interaction is a form of pseudo-irreversible inhibition. researchgate.net The process involves the carbamylation of a critical serine residue within the active site of the cholinesterase enzyme. This covalent modification renders the enzyme inactive. While the carbamylated enzyme can undergo spontaneous hydrolysis to regenerate the active enzyme, the rate of this decarbamylation is significantly slower than the rate of carbamylation, leading to a sustained period of enzyme inhibition.

The inhibition of cholinesterases by carbamates like this compound follows a specific kinetic model. It is generally described as competitive inhibition with an irreversible step. researchgate.net The inhibitor first binds reversibly to the active site of the enzyme, forming an enzyme-inhibitor complex, similar to a substrate. libretexts.org Subsequently, the carbamoyl (B1232498) moiety is transferred to the active site serine, forming a stable, covalently modified, and inactive enzyme. nih.gov

E + IX ⇌ E·IX → EI + X

Where:

E is the enzyme (cholinesterase).

IX is the carbamate (B1207046) inhibitor.

E·IX is the reversible Michaelis-type complex.

EI is the carbamylated, inactive enzyme.

X is the leaving group (in this case, 1-naphthol).

The rate of this reaction is defined by a second-order rate constant (ka), which reflects the potency of the inhibitor. researchgate.net The binding mechanism involves the inhibitor competing with the natural substrate (acetylcholine) for the same active site on the enzyme. libretexts.orgquora.com However, unlike a true substrate, the carbamoyl group is hydrolyzed from the serine residue at a very slow rate. The stability of this carbamylated enzyme intermediate is a key characteristic of this class of inhibitors. nih.gov The structure of the inhibitor, including the nature of the aromatic leaving group and the N,N-dimethylcarbamoyl group, influences both the affinity for the active site and the rate of the carbamylation reaction. uniroma1.it

| Inhibition Parameter | Description | Relevance to this compound |

| Inhibition Type | Competitive with an irreversible step. researchgate.net | The inhibitor competes with acetylcholine for the AChE active site. |

| Binding Site | Active site of the cholinesterase enzyme. libretexts.orgquora.com | Binds to the same location as the natural substrate. |

| Mechanism | Covalent carbamylation of the active site serine residue. nih.gov | Forms a stable, inactive enzyme-inhibitor complex. |

| Kinetics | Follows second-order rate kinetics (ka). researchgate.net | The ka value indicates the potency of the inhibition. |

| Reversibility | Considered pseudo-irreversible due to the slow rate of decarbamylation. researchgate.net | The enzyme can eventually be regenerated, but inhibition is prolonged. |

Metabolic Transformation Pathways of this compound

The biotransformation of this compound in biological systems proceeds through several key metabolic pathways. These reactions, primarily catalyzed by cytochrome P450 monooxygenases and hydrolases, modify the structure of the compound, facilitating its detoxification and excretion. researchgate.netrsc.org

One of the metabolic routes for N,N-dimethylcarbamates is N-demethylation. This process involves the oxidative removal of one or both methyl groups from the nitrogen atom of the carbamate moiety. researchgate.net This reaction is typically catalyzed by cytochrome P-450 (CYP) isozymes. nih.gov The process is initiated by the oxidation of a methyl group, which leads to the formation of an unstable intermediate that subsequently decomposes, releasing formaldehyde (B43269) and the corresponding N-methylcarbamate or the primary carbamate. researchgate.net N-demethylation can significantly alter the biological activity of the molecule, as the N-methyl and N,N-dimethyl carbamates often exhibit different potencies as cholinesterase inhibitors.

The naphthalene (B1677914) ring system of this compound is susceptible to aromatic hydroxylation, a common metabolic pathway for aromatic compounds. researchgate.netkegg.jp This reaction is also mediated by the cytochrome P450 enzyme system. rsc.org The hydroxylation can occur at various positions on the aromatic ring, leading to the formation of different phenolic metabolites. For the closely related compound carbaryl (B1668338) (1-naphthyl N-methylcarbamate), hydroxylation pathways have been well-documented, with enzymes like 1-naphthol (B170400) 2-hydroxylase being identified. researchgate.netresearchgate.net This process increases the water solubility of the compound, preparing it for subsequent conjugation and elimination. The mechanism involves the formation of a highly reactive intermediate by the P450 enzyme, which then rearranges to form the hydroxylated product. rsc.org

A primary and crucial pathway in the metabolism of this compound is the hydrolysis of the carbamate ester linkage. researchgate.net This ester cleavage is catalyzed by hydrolase enzymes, particularly carboxylesterases found in tissues such as the liver. nih.gov The hydrolysis reaction breaks the bond between the carbonyl carbon and the oxygen of the naphthyl group, yielding two main products: 1-naphthol and N,N-dimethylcarbamic acid. The latter is unstable and decomposes to dimethylamine (B145610) and carbon dioxide. 1-Naphthol is a major metabolite and is itself subject to further metabolic transformations, including hydroxylation and conjugation. researchgate.netresearchgate.net The rate of this hydrolysis can vary significantly depending on the specific carboxylesterase isozyme involved. nih.gov

| Metabolic Pathway | Key Enzymes Involved | Primary Products |

| N-Demethylation | Cytochrome P450 (CYP) isozymes nih.gov | 1-Naphthyl N-methylcarbamate, Formaldehyde |

| Aromatic Ring Hydroxylation | Cytochrome P450 (CYP) isozymes, 1-naphthol 2-hydroxylase rsc.orgresearchgate.net | Hydroxylated this compound derivatives |

| Ester Cleavage/Hydrolysis | Carboxylesterases, Carbaryl hydrolase researchgate.netnih.gov | 1-Naphthol, Dimethylamine, Carbon Dioxide |

Molecular-Level Mode of Action within Biological Systems

The primary molecular-level mode of action for carbamate compounds, including this compound, is the inhibition of the enzyme acetylcholinesterase (AChE). nih.govresearchgate.netwikipedia.org AChE is a critical serine hydrolase responsible for terminating nerve impulses in cholinergic pathways by breaking down the neurotransmitter acetylcholine. nih.gov The inhibition of AChE by carbamates leads to an accumulation of acetylcholine at the synaptic junctions, resulting in hyperstimulation of muscarinic and nicotinic receptors. researchgate.netepa.gov

The mechanism of inhibition involves the carbamylation of a serine hydroxyl group within the active site of the AChE enzyme. epa.govnih.gov Unlike organophosphates, which cause irreversible phosphorylation, the bond formed by carbamates is reversible. nih.govnih.gov The carbamyl-enzyme complex can undergo spontaneous hydrolysis, which regenerates the active enzyme. epa.gov This process is significantly slower than the hydrolysis of the acetylated enzyme formed with acetylcholine but faster than the dephosphorylation from organophosphate inhibitors, leading to a transient inhibition that can last from minutes to hours. researchgate.netnih.gov

The general mechanism for the pseudoirreversible inhibition of cholinesterase by carbamates is a two-step process. researchgate.net First, the carbamate inhibitor binds to the active site of the enzyme, forming a non-covalent Michaelis-Menten complex. In the second step, the serine hydroxyl group at the active site attacks the carbonyl carbon of the carbamate, leading to the formation of a carbamylated enzyme and the release of the alcohol or phenol (B47542) leaving group. The rate of this reaction is determined by the second-order rate constant (ka). researchgate.netresearchgate.net

Research on the closely related compound 1-Naphthyl N-methylcarbamate (carbaryl) has shown that beyond AChE inhibition, it can also impact other cellular processes. For instance, carbaryl has been found to affect the metabolism of arachidonic acid in mouse peritoneal macrophages. nih.gov It can inhibit the synthesis of prostaglandins (B1171923) and 5-hydroxyeicosatetraenoic acid (5-HETE) and alter their intracellular and extracellular concentrations. nih.gov This suggests that the molecular interactions of some carbamates may extend beyond the cholinergic system, potentially influencing inflammatory and other signaling pathways. nih.gov

Comparative Biochemical Studies with Related Carbamates

While all carbamate insecticides share the common mechanism of AChE inhibition, their biochemical properties, potency, and selectivity can vary significantly based on their chemical structure. nih.govnih.gov These differences influence their biological activity and selectivity between insects and mammals.

The structure of the side chain attached to the carbamate group plays a crucial role in determining the inhibitory potency. For example, carbamates are structurally similar to organophosphates but differ in their reversible binding to acetylcholinesterase. nih.gov The stability of the carbamylated enzyme and the rate of decarbamylation are key factors that differentiate the toxicological profiles of various carbamates. nih.gov

Studies comparing different carbamates have highlighted these distinctions. For instance, aldicarb (B1662136) is noted to be significantly more potent than carbaryl and carbofuran (B1668357), a difference that has been partly attributed to its higher water solubility. nih.gov Furthermore, the metabolism of carbamates can lead to products that may or may not be active inhibitors of AChE. While most metabolites of carbaryl are inactive, aldicarb is metabolized into sulfoxide (B87167) and sulfone derivatives that are also potent AChE inhibitors. nih.gov

The selectivity of carbamates for different types of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), also varies. Some carbamates may inhibit both enzymes, while others show a degree of selectivity. mdpi.com For example, phenothiazine (B1677639) carbamates have been shown to exhibit pseudoirreversible inhibition of AChE but only reversible inhibition of BChE, an atypical mechanism attributed to π-π interactions with specific amino acid residues in the BChE active site. researchgate.net This differential inhibition highlights how structural modifications can be exploited to develop more specific inhibitors. researchgate.net

Below are data tables summarizing comparative findings for different carbamates.

Table 1: Comparative Potency and Solubility of Selected Carbamate Insecticides

| Carbamate | Acute Oral LD50 (rats, mg/kg) | Water Solubility (g/L) |

|---|---|---|

| Aldicarb | 0.8 | 6 |

| Carbofuran | 10 | ~0.7 |

| Carbaryl | 400 | ~0.7 |

Data sourced from Costa 2008, as cited in nih.gov

Table 2: Inhibition Constants for Selected Carbamates against Cholinesterases

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

|---|---|---|---|

| Carbamate 1 | BChE | 0.12 ± 0.09 | BChE selective |

| Carbamate 7 | BChE | 0.38 ± 0.01 | BChE selective |

| Galantamine (Standard) | BChE | - | AChE selective |

| Rivastigmine (Standard) | AChE & BChE | - | Non-selective |

Data for novel experimental carbamates as reported in researchgate.netmdpi.com. IC50 is the half-maximal inhibitory concentration.

These comparative studies are essential for understanding the structure-activity relationships within the carbamate class of compounds and for the development of new agents with improved selectivity and specific biochemical profiles. nih.gov

Environmental Dynamics and Ecotoxicological Research of 1 Naphthyl Dimethylcarbamate

Environmental Degradation Pathways

The environmental fate of 1-Naphthyl dimethylcarbamate (B8479999) is governed by a combination of chemical and biological processes. These degradation pathways, including hydrolysis, photodegradation, and microbial biotransformation, determine the compound's persistence and potential for ecological impact. Due to the limited specific data on 1-Naphthyl dimethylcarbamate, information from its close structural analog, 1-Naphthyl methylcarbamate (carbaryl), is often used to infer its environmental behavior.

Hydrolysis Mechanisms and Kinetics

The hydrolysis of this compound, the cleavage of the ester linkage by reaction with water, is a significant pathway for its abiotic degradation. The rate of this process is highly dependent on the pH of the surrounding medium. tandfonline.com Three primary mechanisms govern its hydrolysis:

Neutral Hydrolysis: This process is independent of pH and involves the direct attack of water molecules on the carbamate (B1207046).

Acid-Catalyzed Hydrolysis: Under acidic conditions (pH below 6), the reaction rate increases as the pH decreases. This is due to the protonation of the carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by water. tandfonline.com However, for the related compound carbaryl (B1668338), acid-catalyzed hydrolysis is considered insignificant compared to other hydrolysis pathways. tandfonline.com

Base-Mediated (Alkaline) Hydrolysis: In neutral to alkaline environments (pH above 7), hydrolysis is predominantly base-mediated. tandfonline.com The hydroxide (B78521) ion (OH-), a stronger nucleophile than water, directly attacks the electrophilic carbonyl carbon. tandfonline.com The rate of this reaction increases with increasing pH. tandfonline.com For carbamates, this is often the dominant hydrolytic degradation route in natural waters. inchem.org

kh = kA[H+] + kN + kB[OH-]

Studies on carbaryl demonstrate this pH dependency clearly. For instance, carbaryl is stable in acidic water, with a reported half-life of 1600 days at pH 5. orst.edu However, its degradation accelerates significantly as the pH increases, with half-lives of 12.1 days at pH 7, and just 3.2 hours at pH 9. orst.edu

Table 1: Hydrolysis Half-life of Carbaryl at Different pH Values

| pH | Half-life | Reference |

|---|---|---|

| 5 | 1600 days | orst.edu |

| 7 | 10-16 days | inchem.org |

| 8 | 1.3-1.9 days | inchem.org |

| 9 | 3.2 hours | orst.edu |

Photodegradation Processes and Products

Photodegradation, or photolysis, involves the breakdown of a chemical by sunlight. This compound can undergo direct photolysis, where it directly absorbs light energy, and indirect photolysis, which is facilitated by other light-absorbing substances in the environment. The primary degradation product from the hydrolysis and photolysis of carbaryl is 1-naphthol (B170400). orst.edunih.gov

Sunlight can significantly contribute to the degradation of this compound on surfaces. orst.edu The direct photolysis half-life of carbaryl in distilled water exposed to sunlight has been reported as 6.6 days. inchem.org In another study, when exposed to natural and artificial light in river water (pH 7.3 - 8.0), carbaryl degraded completely within two weeks. orst.edu Irradiation of carbaryl in solution has been shown to produce 1-naphthol, along with smaller quantities of other compounds like naphthamides and naphthalene (B1677914). inchem.org

The process can be enhanced by the presence of photocatalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), which are naturally occurring minerals. epa.gov These catalysts, when irradiated with UV light, generate highly reactive hydroxyl radicals that can rapidly degrade organic pollutants. epa.gov

Microbial Degradation and Biotransformation

Microbial action is a crucial pathway for the degradation of this compound in soil and water systems. nih.govorst.edu A wide variety of microorganisms, including bacteria and fungi, can utilize this compound, breaking it down into less complex substances. nih.gov The degradation typically begins with the hydrolysis of the carbamate ester bond to yield 1-naphthol and dimethylamine (B145610). wisc.edu From this point, the degradation proceeds via the well-established naphthalene degradation pathway. orst.eduwisc.edu

The microbial breakdown of this compound is facilitated by specific enzymes. The initial and rate-limiting step is catalyzed by a carbaryl hydrolase (or a similar carbamate hydrolase), which cleaves the ester bond. wisc.edu This enzyme breaks the compound into 1-naphthol and dimethylamine. wisc.edu

Following this initial hydrolysis, the resulting 1-naphthol is hydroxylated by 1-naphthol-2-hydroxylase to form 1,2-dihydroxynaphthalene. cabidigitallibrary.org This intermediate is then processed by a series of enzymes in the naphthalene catabolic pathway. wisc.edu An important enzyme in this sequence is 1,2-dihydroxynaphthalene dioxygenase , which catalyzes the aromatic ring cleavage, opening the way for further breakdown into central metabolic intermediates. wisc.edunih.gov

Table 2: Key Enzymes and Microorganisms in Carbaryl Degradation

| Enzyme | Function | Example Microorganisms | Reference |

|---|---|---|---|

| Carbaryl Hydrolase | Hydrolyzes carbamate ester bond | Pseudomonas sp., Arthrobacter sp., Rhizobium sp. | orst.eduwisc.edu |

| 1-Naphthol Hydroxylase | Hydroxylates 1-naphthol | Pseudomonas sp. C5pp | cabidigitallibrary.org |

| 1,2-Dihydroxynaphthalene Dioxygenase | Cleaves the aromatic ring | Pseudomonas putida, Bacillus sp. | orst.eduwisc.edu |

| Salicylaldehyde (B1680747) Dehydrogenase | Oxidizes salicylaldehyde to salicylate (B1505791) | Pseudomonas sp. | nih.gov |

| Salicylate Hydroxylase | Converts salicylate to catechol | Pseudomonas sp. | orst.edu |

| Salicylate-5-hydroxylase | Converts salicylate to gentisate | Pseudomonas sp. | orst.edu |

| Gentisate Dioxygenase | Cleaves the gentisate ring | Pseudomonas sp. C5pp | cabidigitallibrary.org |

The microbial degradation of this compound proceeds through a sequence of intermediate compounds. After the initial formation of 1-naphthol, the pathway continues as follows:

1,2-Dihydroxynaphthalene: Formed by the hydroxylation of 1-naphthol. cabidigitallibrary.org

2-Hydroxychromene-2-carboxylic acid: Results from the ring cleavage of 1,2-dihydroxynaphthalene. nih.gov

trans-o-Hydroxybenzylidenepyruvate: An isomer of the previous product. nih.gov

Salicylaldehyde and Pyruvate: Formed by the cleavage of trans-o-hydroxybenzylidenepyruvate. nih.gov

Salicylate: The oxidation product of salicylaldehyde. nih.gov

From salicylate, the pathway can diverge. It is predominantly metabolized through two main routes depending on the microbial species:

The Catechol Pathway: Salicylate is converted to catechol . orst.eduwisc.edu

The Gentisate Pathway: Salicylate is hydroxylated to form gentisate . wisc.educabidigitallibrary.org

Both catechol and gentisate are then subject to further ring cleavage and are ultimately funneled into the central carbon pathway of the microorganism, leading to complete mineralization. wisc.educabidigitallibrary.org

Environmental Persistence and Mobility Studies

The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down, while mobility describes its potential to move within and between environmental compartments like soil, water, and air. nih.govucanr.edu

For this compound and its analog carbaryl, persistence is relatively short under most environmental conditions due to the degradation pathways discussed above. researchgate.net The half-life of carbaryl in soil is reported to be between 7 and 28 days, with microbial breakdown being a primary factor. wisc.edu In aquatic environments, the half-life is even shorter, often just a few days, largely driven by hydrolysis and photolysis. inchem.orgresearchgate.net For example, studies have reported half-lives of 2 to 7 days in water. cabidigitallibrary.orgresearchgate.net

The mobility of this compound in soil is influenced by its adsorption to soil particles. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict this behavior. ucanr.edu A higher Koc value indicates stronger binding to soil and lower mobility. Carbaryl is considered to have moderate mobility in soils. orst.edu Its Koc has been reported in the range of 110 to 288 mL/g, which suggests it has some potential to leach, but this is often mitigated by its rapid degradation. ucanr.edumdpi.com Sorption is generally stronger in soils with higher organic matter content and certain types of clay minerals. nih.govmdpi.com Although laboratory studies indicate mobility, field studies suggest that because carbaryl breaks down quickly, it is unlikely to reach groundwater in significant amounts. canada.ca

Table 3: Environmental Fate Properties of Carbaryl

| Property | Value/Range | Environmental Compartment | Significance | Reference |

|---|---|---|---|---|

| Soil Half-life (Aerobic) | 4 - 28 days | Soil | Low to moderate persistence | orst.eduwisc.edu |

| Water Half-life (pH 7) | ~12 days | Water | Low persistence | orst.edu |

| Photolysis Half-life (Sunlight) | 6.6 - 21 days | Water | Moderate degradation by light | inchem.orgorst.edu |

| Soil Adsorption Coefficient (Koc) | 110 - 288 mL/g | Soil | Moderate mobility | ucanr.edumdpi.com |

| Water Solubility | 110 mg/L | Water | Moderate solubility | ucanr.edu |

Ecotoxicological Impact Assessments on Non-Target Biota

The introduction of synthetic compounds such as this compound and related carbamate pesticides into the environment necessitates a thorough evaluation of their potential impacts on organisms not targeted by their intended use. Ecotoxicological research focuses on understanding the adverse effects of these chemicals on the structure and function of ecosystems.

Effects on Aquatic Invertebrates and Fish

Carbamate pesticides, including compounds structurally related to this compound, are known to affect non-target aquatic organisms. researchgate.net The toxicity of these substances can impact various trophic levels, from invertebrates to fish, potentially causing disruptions in aquatic food webs. nih.govresearchgate.net

Research into the acute toxicity of the related compound carbaryl (1-naphthyl N-methylcarbamate) and its primary degradation product, 1-naphthol, has revealed significant effects on freshwater fish. ias.ac.in Studies have shown that 1-naphthol can be more toxic to certain fish species than its parent carbamate compound. ias.ac.inresearchgate.net For instance, one study determined the 96-hour median lethal concentration (LC50) for four economically important Indian fish species, highlighting the variability in sensitivity among different species. ias.ac.in For Mystus vittatus, 1-naphthol was found to be approximately 14 times more toxic than carbaryl. ias.ac.in While these findings pertain to carbaryl, they underscore the potential toxicity of the 1-naphthol moiety, a central structural feature of this compound.

The following table presents the 96-hour LC50 values of carbaryl and its metabolite 1-naphthol for four freshwater fish species.

Table 1: 96-hour LC50 Values for Carbaryl and 1-Naphthol in Freshwater Fish Species

| Species | Carbaryl (ppm) | 1-Naphthol (ppm) |

|---|---|---|

| Catla catla (Catla) | 6.4 | 4.3 |

| Anabas testudineus (Climbing Perch) | 5.5 | 3.0 |

| Mystus cavasius (Gangetic Mystus) | 4.6 | 0.33 |

| Mystus vittatus (Striped Dwarf Catfish) | 2.4 | 1.1 |

Data sourced from Tilak et al., 1981. ias.ac.in

Aquatic invertebrates, such as daphnids and amphipods, are also susceptible to carbamate pesticides. nih.gov These organisms are crucial components of freshwater ecosystems, serving as a food source for larger organisms. researchgate.net Acute toxicity tests for invertebrates often measure the effective concentration (EC50) that causes immobilization over a 48-hour period. usgs.gov Exposure to pesticide mixtures, which often occurs in natural environments, can lead to both acute and chronic sublethal responses in invertebrate communities. nih.gov

Influence on Soil Organisms and Microbial Communities

When pesticides are introduced into terrestrial environments, they can have significant effects on soil organisms and microbial communities, which are vital for soil health and fertility. mdpi.com These chemicals can alter the structure, diversity, and function of these communities. frontiersin.org

The influence of pesticides on soil microorganisms can be evaluated using various molecular techniques. Methods like Denaturing Gradient Gel Electrophoresis (DGGE) and Phospholipid Fatty Acid (PLFA) analysis are employed to assess shifts in microbial community composition and biomass. frontiersin.orgnih.gov Studies on naphthalene, a core component of the this compound molecule, show that it can have non-target effects on soil bacteria. nih.gov For instance, naphthalene application has been observed to increase the abundance of total bacterial, gram-positive, and gram-negative bacterial PLFAs, suggesting that some bacteria may utilize the compound as a carbon source. nih.govnih.gov However, such changes can also disrupt crucial soil processes like nitrogen mineralization. nih.gov

The impact on soil microbial communities is complex; some microbial groups may be inhibited, while others, particularly those capable of degrading the compound, may be stimulated. frontiersin.orgnih.gov For example, studies on the fumigant 1,3-Dichloropropene showed an initial reduction in bacterial diversity, which recovered over time, and a subsequent stimulation of denitrifying bacteria. frontiersin.org The prolonged presence of certain pesticides can negatively affect microbial biomass and enzymatic activities crucial for nutrient cycling. mdpi.com The response of the soil microflora is a key indicator when evaluating the ecotoxicological effects of compounds like this compound. frontiersin.org

Ecotoxicological Assay Methodologies for Environmental Water Quality

A variety of methodologies are used to assess the ecotoxicological risks of chemicals in water and to monitor environmental quality. These assays range from standardized laboratory tests to emerging in silico and in vitro approaches. usda.gov

Standard acute toxicity tests are fundamental in ecotoxicology. usgs.gov These tests determine the concentration of a chemical that is lethal to 50% of a test population (LC50) over a specified period, typically 96 hours for fish. ias.ac.inusgs.gov For invertebrates like Daphnia magna, the endpoint is often immobilization (EC50) over 48 hours. nih.govusgs.gov These tests are conducted under controlled laboratory conditions, using multiple concentrations to establish a dose-response relationship. usgs.gov

More advanced and rapid assessment methods are also being developed and utilized. These New Approach Methodologies (NAMs) aim to reduce reliance on whole-animal testing and provide more mechanistic insights. usda.gov Examples include:

Biomarker Assays: These methods measure biochemical, physiological, or behavioral changes in an organism following chemical exposure. For example, acetylcholinesterase (AChE) activity is a common biomarker for neurotoxic compounds like carbamate and organophosphate pesticides. nih.gov Other biomarkers include glutathione-S-transferase (GST) activity, which is involved in detoxification. nih.gov

In Silico Models: Computational tools like Quantitative Structure-Activity Relationship (QSAR) models are used to predict the toxicity of a chemical based on its molecular structure. nih.gov Tools such as the EPA's ECOSAR can estimate aquatic toxicity, providing a rapid screening method for untested chemicals. nih.gov

In Vitro Assays: These tests use isolated cells or tissues to assess toxicity at a sub-organismal level. usda.gov High-throughput screening assays can quickly test a large number of chemicals for potential adverse effects. nih.gov

These methodologies form a tiered approach for assessing environmental risk, from initial screening with computational models to detailed characterization with laboratory bioassays. nih.gov

Characterization of Environmental Metabolites and Their Fates

Understanding the environmental fate of this compound involves identifying its degradation products (metabolites) and how they behave in different environmental compartments like soil and water. The degradation of carbamate pesticides can occur through both abiotic (e.g., hydrolysis, photolysis) and biotic (microbial degradation) processes. researchgate.net

Microbial degradation is a primary pathway for the breakdown of carbamates in the environment. researchgate.netprimescholars.com Research on the closely related compound carbaryl (1-naphthyl N-methylcarbamate) provides a model for the likely metabolic fate. The initial and most significant step in its microbial degradation is the hydrolysis of the ester bond. primescholars.com This cleavage results in the formation of 1-naphthol and N-methylcarbamic acid, the latter of which is unstable and breaks down further. primescholars.com

1-Naphthol is first converted to 1,2-dihydroxynaphthalene .

The ring is then opened to form compounds like salicylaldehyde and subsequently salicylate .

Salicylate can be further metabolized into gentisate or catechol .

These intermediates are then funneled into central metabolic pathways. For example, gentisate is broken down into maleylpyruvate , and catechol undergoes further cleavage.

Ultimately, the aromatic structure is broken down into simpler molecules like succinate , acetate , and acetylpyruvate , which can be used by microorganisms for energy and growth. primescholars.com

The persistence and distribution of these metabolites are influenced by environmental factors such as soil type, pH, and microbial activity. researchgate.netresearchgate.net While the parent compound may degrade relatively quickly, the formation of more persistent or toxic metabolites like 1-naphthol is a key consideration in ecotoxicological risk assessment. ias.ac.inprimescholars.com

Advanced Analytical Methodologies for 1 Naphthyl Dimethylcarbamate Research

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone of analytical methods for 1-Naphthyl dimethylcarbamate (B8479999), providing the necessary separation from complex sample components before detection. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques, each with specific applications and requirements. Thin-Layer Chromatography (TLC) also serves as a valuable tool for preliminary screening.

HPLC is a preferred method for the analysis of 1-Naphthyl dimethylcarbamate because it avoids the high temperatures that can cause thermal degradation of the compound. s4science.at The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for carbamate (B1207046) analysis. researchgate.net In this setup, a nonpolar stationary phase, typically octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.netresearchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For instance, a method for the quantitative analysis of a related compound, 1,5-naphthalene di(methyl-carbamate), utilized a Kromasil™ C18 column with a mobile phase of methanol/water (60/40, v/v). researchgate.net

Detection in HPLC systems can be achieved using various detectors. Ultraviolet (UV) detection is frequently employed, with measurements often taken at a specific wavelength, such as 254 nm, where the analyte exhibits strong absorbance. researchgate.net For enhanced sensitivity and selectivity, especially in complex matrices like water samples, post-column derivatization followed by fluorescence detection is a widely adopted strategy, as outlined in U.S. EPA Method 531.1. s4science.atusgs.gov This process involves hydrolyzing the separated carbamates with a base like sodium hydroxide (B78521) (NaOH) to form methylamine (B109427). s4science.at The resulting methylamine is then reacted with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to produce a highly fluorescent derivative, which can be detected with great sensitivity. s4science.at

| Technique | Column | Mobile Phase | Detector | Application/Finding | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Kromasil™ C18 (150 mm x 4.6 mm, 5 µm) | Methanol/Water (60/40, v/v) | UV (254 nm) | Quantitative analysis of 1,5-naphthalene di(methyl-carbamate) with a linearity range of 2.0-12.0 mg/L. | researchgate.net |

| HPLC (EPA Method 531.1) | PerkinElmer Brownlee™ Validated C-8 (250 mm x 4.6 mm, 5 µm) | Water/Methanol Gradient | Fluorescence (Ex: 330 nm, Em: 465 nm) after post-column derivatization | Determination of N-methylcarbamates in water. Carbaryl (B1668338) is one of the 12 carbamates analyzed. | s4science.at |

| RP-HPLC | C18 | Acetonitrile/Water | UV | Analysis of carbofuran (B1668357) and carbaryl in soil samples. | researchgate.net |

| HPLC | Not specified | Not specified | Not specified | Achieved good separation among four major groups of organophosphorus pesticides and carbamates like Carbaryl, with a detection limit of 100 ng. | nih.gov |

Gas Chromatography (GC) is a powerful analytical technique known for its high resolution. However, its direct application for this compound is limited due to the compound's thermal lability. scispec.co.th At the high temperatures required for volatilization in the GC injector and column, carbamates can degrade, leading to inaccurate quantification and poor sensitivity. researchgate.netscispec.co.th

To overcome this limitation, a derivatization step is typically required. researchgate.net Derivatization converts the analyte into a more volatile and thermally stable compound suitable for GC analysis. researchgate.netnih.gov Common derivatization strategies include:

Alkylation (e.g., Methylation): This involves replacing the active hydrogen on the carbamate nitrogen with an alkyl group. Flash alkylation in the injector port is one technique used to methylate carbamates, making them amenable to GC analysis. scispec.co.th

Silylation: This process replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. Reagents like N,N-dimethyl-trimethylsilyl-carbamate have been shown to be effective for derivatizing related compounds by converting hydroxyl groups into more volatile silyl (B83357) ethers. researchgate.net

Following derivatization, the resulting stable compound can be separated on a GC column, often a low- to mid-polarity column like a (5%-phenyl)-methylpolysiloxane, and detected, most commonly by mass spectrometry (GC-MS). scispec.co.thwiley.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic method often used for the initial screening and qualitative identification of pesticides, including this compound. ajrconline.orgnih.gov It involves spotting the sample onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable solvent system. nih.govscispace.com

TLC is particularly useful in toxicological analysis for preliminary identification. ajrconline.org After separation, the compounds are visualized as spots. Since most carbamates are colorless, visualization is achieved by spraying the plate with chromogenic reagents that react with the carbamates or their hydrolysis products to produce colored spots. ajrconline.orgnih.gov For example, reacting carbaryl with alkaline potassium hexacyanoferrate can produce a violet-colored spot, aiding in its identification. ajrconline.org

While conventional TLC is primarily qualitative, High-Performance TLC (HPTLC) offers improved separation efficiency and the possibility of quantitative analysis through densitometric scanning of the spots. analyticaltoxicology.com Despite its limitations in sensitivity and resolution compared to HPLC and GC, TLC remains a valuable tool for rapid screening in laboratories with limited instrumentation. analyticaltoxicology.com

Spectroscopic and Photometric Detection Methods

Spectroscopic and photometric methods are often coupled with separation techniques but can also be used as standalone quantitative methods. These methods rely on the interaction of the analyte with electromagnetic radiation.

A common approach for determining carbamates like this compound involves alkaline hydrolysis to produce 1-naphthol (B170400). nih.gov This phenolate (B1203915) is then coupled with a diazotized reagent, such as diazotized trimethylaniline, in a micellar medium to form a colored azo dye. nih.gov The concentration of the carbamate can then be determined by measuring the absorbance of the resulting solution with a spectrophotometer at a specific wavelength. nih.gov The use of a micellar medium, like sodium dodecyl sulfate (B86663), can enhance the sensitivity of the method. nih.gov

Fluorescence spectroscopy offers another highly sensitive detection route. mdpi.com For example, acetylcholinesterase (AChE) inhibition-based assays can be used for screening. mdpi.com The pesticide inhibits the enzyme, and this inhibition can be measured through a fluorescence-generating reaction, where the degree of inhibition correlates with the pesticide concentration. mdpi.com Other methods involve measuring the native fluorescence of the molecule or its derivatives.

| Method | Principle | Key Reagents | Application | Reference |

|---|---|---|---|---|

| Spectrophotometry | Hydrolysis to 1-naphthol, followed by coupling with a diazonium salt to form a colored azo dye. | Sodium hydroxide, Diazotized trimethylaniline, Sodium dodecyl sulfate (micellar medium). | Determination of carbaryl in spiked water samples. Limits of detection were in the range of 0.2-2 µg/cm³. | nih.gov |

| Fluorescence Spectroscopy | Inhibition of acetylcholinesterase (AChE) enzyme activity by carbamate pesticides. | AChE enzyme, substrate (e.g., acetylthiocholine), fluorescent probe. | Screening for carbamate and organophosphate pesticides in food matrices. | mdpi.commdpi.com |

| Raman & FT-IR Spectroscopy | Detection of characteristic vibrational modes of the pesticide molecule on a sample surface. | None (direct measurement). | Identification of carbamates (methomyl and benomyl) on tomato peels through C-N stretching vibrations. | mdpi.com |

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry (MS), are the gold standard for trace-level analysis. They provide both high-resolution separation and definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. nist.gov After derivatization to ensure thermal stability, this compound can be analyzed by GC-MS. scispec.co.th The mass spectrometer fragments the analyte molecules into characteristic ions, creating a mass spectrum that serves as a molecular fingerprint, allowing for highly specific confirmation. scispec.co.thnih.gov Operating in selected-ion monitoring (SIM) mode can significantly enhance sensitivity for trace-level detection. wiley.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced version, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , have become the predominant methods for pesticide residue analysis. nih.gov LC-MS avoids the need for derivatization since the analysis is performed at or near room temperature. scispec.co.th The combination of LC for separation with the sensitivity and specificity of MS detection is a powerful tool. nih.gov LC-MS/MS systems, such as those using a triple quadrupole (QqQ) or QTRAP mass spectrometer, allow for Multiple Reaction Monitoring (MRM). nih.govshimadzu.com In MRM mode, specific precursor-to-product ion transitions for the target analyte are monitored, which dramatically increases selectivity and sensitivity, enabling the detection and quantification of this compound at very low concentrations (µg/kg or ppb levels) in complex matrices like food and environmental samples. nih.govhpst.cz

Advanced Sample Preparation and Extraction Techniques (e.g., Solid-Phase Extraction)

Effective sample preparation is a critical step to isolate this compound from the sample matrix, concentrate it, and remove interfering substances prior to chromatographic analysis. While traditional liquid-liquid extraction has been used, it is often labor-intensive and requires large volumes of organic solvents.

Solid-Phase Extraction (SPE) has largely replaced liquid-liquid extraction as the preferred method for cleaning up and concentrating carbamates from aqueous and soil samples. researchgate.netcmu.ac.th SPE involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). nih.gov The analyte is retained on the sorbent while interferences pass through. The analyte is then eluted with a small volume of an appropriate solvent. hpst.cz For carbamate analysis, reversed-phase sorbents like C18 are commonly used. nih.govnih.gov

Recent advancements have led to the development of more efficient and miniaturized techniques:

Magnetic Solid-Phase Extraction (MSPE): This technique uses magnetic nanoparticles coated with a suitable sorbent. The sorbent is dispersed in the sample solution to adsorb the analyte, and then a magnet is used to easily separate the sorbent from the sample matrix, simplifying the extraction process. nih.gov

Micro-Solid-Phase Extraction (µ-SPE): This is a miniaturized version of SPE that uses a very small amount of sorbent, often enclosed within a porous membrane. nih.govresearchgate.net This approach significantly reduces solvent consumption and can achieve very high enrichment factors, leading to extremely low detection limits (in the ng/g range). nih.gov

These advanced extraction techniques, when combined with sensitive instrumental analysis like LC-MS/MS, provide robust and reliable methods for the determination of this compound residues. hpst.czresearchgate.net

Quantitative Determination and Method Validation in Research Contexts

The quantitative analysis of carbamate compounds relies on precise and validated analytical techniques capable of detecting and measuring trace amounts of the analyte. Method validation is a critical process that ensures the reliability, reproducibility, and accuracy of the results. semanticscholar.org Key parameters assessed during validation include linearity, sensitivity, detection limits, quantification limits, accuracy, and precision. semanticscholar.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the determination of carbamates. semanticscholar.orgnih.gov It is often coupled with various detectors, such as Diode Array Detectors (DAD) or fluorometric detectors, the latter offering a high degree of selectivity and sensitivity. nih.govnih.gov For instance, a reversed-phase HPLC method with fluorometric detection has been successfully used for the simultaneous determination of carbaryl and its hydrolysis product, 1-naphthol. nih.gov Another sensitive approach involves synchronous first- and second-derivative fluorescence spectroscopy. nih.gov

Method validation for these techniques involves establishing several key performance characteristics.

Linearity: This is assessed by creating calibration curves that plot the analytical signal against known concentrations of the standard. A high correlation coefficient (R²) is indicative of a linear relationship. For example, in an HPLC-DAD method for quantifying carbamates, linearity was established in the range of 25–500 µg/mL, with R² values greater than 0.99 for all matrices. semanticscholar.org Similarly, calibration curves for 1-naphthol have shown excellent linearity (R² > 0.999) in the concentration range of 1–100 μg/L. researchgate.net

Accuracy and Precision: Accuracy is typically determined through recovery studies by spiking a blank matrix with a known amount of the analyte. Precision is expressed as the relative standard deviation (RSD) of replicate measurements. A validated LC-MS/MS method for 98 pesticides, including carbamates, demonstrated average recoveries between 70% and 120% with RSDs below 20% when spiked at 10 µg/kg. nih.gov Another study reported recoveries for 1-naphthol ranging from 90.8% to 98.1%, with intraday and interday precision (RSD) between 0.3% and 4.1%. researchgate.net

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. Using first-derivative fluorescence spectroscopy, detection limits of 0.9 ng/mL for carbaryl and 0.7 ng/mL for 1-naphthol have been achieved. nih.gov For HPLC-DAD methods, LODs for carbaryl have been reported at 5 µg/mL, with LOQs at 17 µg/mL. semanticscholar.org An even more sensitive method for 1-naphthol reported an LOD of 0.30 µg/L and an LOQ of 1.00 µg/L. researchgate.net

The table below summarizes the validation parameters from various studies on carbaryl and 1-naphthol, which are indicative of the performance expected for methods analyzing this compound.

Table 1: Method Validation Parameters for the Analysis of Related Carbamates

| Parameter | Method | Analyte | Concentration Range | Finding | Citation |

|---|---|---|---|---|---|

| Linearity (R²) | HPLC-DAD | Carbaryl | 25–500 µg/mL | >0.99 | semanticscholar.org |

| Linearity (R²) | HPLC | 1-Naphthol | 1–100 µg/L | >0.999 | researchgate.net |

| Accuracy (% Recovery) | LC-MS/MS | Carbamates | 10 µg/kg | 70–120% | nih.gov |

| Accuracy (% Recovery) | HPLC | 1-Naphthol | Not Specified | 90.8%–98.1% | researchgate.net |

| Precision (% RSD) | LC-MS/MS | Carbamates | 10 µg/kg | <20% | nih.gov |

| Precision (% RSD) | HPLC | 1-Naphthol | Not Specified | 0.3%–4.1% | researchgate.net |

| Limit of Detection (LOD) | Fluorescence Spectroscopy | Carbaryl | Not Applicable | 0.9 ng/mL | nih.gov |

| Limit of Detection (LOD) | Fluorescence Spectroscopy | 1-Naphthol | Not Applicable | 0.7 ng/mL | nih.gov |

| Limit of Detection (LOD) | HPLC | 1-Naphthol | Not Applicable | 0.30 µg/L | researchgate.net |

Analysis of Environmental Samples and Complex Matrices

The analysis of this compound in environmental samples and complex biological or food matrices presents significant challenges due to the low concentration of the target analyte and the high density of interfering compounds. nih.gov Effective sample preparation is therefore a critical step to isolate the analyte and remove matrix components.

Environmental Samples:

Water: Carbamates can contaminate both surface and groundwater. researchgate.net Analytical methods often involve a preconcentration step to achieve the necessary sensitivity. Solid-phase extraction (SPE) is a widely used technique for this purpose, often automated and coupled online with an LC system. researchgate.net Anionic surfactant micelle-mediated extraction has also been employed for the determination of carbaryl and 1-naphthol in water samples, with recoveries ranging from 90.7% to 98.6%. researchgate.net UV-VIS spectrophotometry has also been validated for the quantitative determination of 1-naphthol and 2-naphthol (B1666908) in water. researchgate.net

Soil and Sediment: The analysis of carbamates in soil and sediment requires more rigorous extraction techniques. Ultrasonic extraction followed by gas chromatography-mass spectrometry (GC-MS) has been used for the analysis of related compounds like polycyclic aromatic hydrocarbons (PAHs), with recoveries ranging from 82% to 117%. mdpi.com The complexity of the soil matrix often necessitates extensive cleanup procedures to prevent interference during chromatographic analysis. nih.govresearchgate.net

Complex Matrices:

Foodstuffs: The determination of pesticide residues in food is essential for consumer safety. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure is a popular and effective sample preparation method. nih.gov This approach combines the extraction and cleanup steps, significantly simplifying the workflow. A comprehensive LC-MS/MS method using this procedure has been validated for the analysis of 98 carbamate and organophosphorus pesticide residues in a wide array of food types, including oils, meats, eggs, fruits, and vegetables. nih.gov The method achieved a limit of quantitation of 10 µg/kg for all target analytes. nih.gov

Biological Samples: Biomonitoring of exposure to carbamates often involves the analysis of biological fluids like blood and urine. nih.govresearchgate.net A sensitive method based on fluorescence spectroscopy has been developed for the determination of carbaryl and its metabolite 1-naphthol in whole blood. nih.gov For urine analysis, the quantification of 1-naphthol serves as an established biomarker of exposure to carbaryl. researchgate.net The analysis in these matrices is challenged by the presence of numerous endogenous compounds, requiring selective extraction and detection methods. nih.gov

The table below highlights various analytical approaches for detecting related carbamates in different sample types.

Table 2: Analytical Methods for Related Carbamates in Various Matrices

| Matrix | Analytical Technique | Sample Preparation | Key Finding | Citation |

|---|---|---|---|---|

| Water | Fluorescence Spectrophotometry | Micelle-Mediated Extraction | Recoveries of 90.7%–98.6% were achieved. | researchgate.net |

| Water | HPLC with Fluorometric Detection | Direct Injection/Hydrolysis | A selective and fast alternative to EPA methods. | nih.gov |

| Groundwater | LC with Post-Column Fluorescence | Solid-Phase Extraction (SPE) | Enabled trace determination of various carbamates. | researchgate.net |

| Food (Various) | LC-MS/MS | Modified QuEChERS | Quantified 98 pesticides with LOQ of 10 µg/kg. | nih.gov |

| Whole Blood | Fluorescence Spectroscopy | Not Specified | Achieved LOD of 0.9 ng/ml for Carbaryl. | nih.gov |

| Urine | Not Specified | Not Specified | 1-naphthol is an established biomarker of exposure. | researchgate.net |

Computational and Theoretical Investigations of 1 Naphthyl Dimethylcarbamate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of 1-Naphthyl dimethylcarbamate (B8479999). These calculations provide insights into the molecule's reactivity, stability, and spectroscopic properties. The electronic properties are largely governed by the interplay between the naphthalene (B1677914) ring system and the dimethylcarbamate group.

Key electronic parameters that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For carbamates, these parameters are essential in understanding their mechanism of action, such as the inhibition of acetylcholinesterase. mdpi.com

Computational studies on related aryl carbamates have shown that the nature of the aryl group and the substituents on the nitrogen atom can significantly alter the electronic properties. nih.gov For instance, electron-donating groups on the naphthalene ring would be expected to increase the HOMO energy, making the compound more susceptible to electrophilic attack. Conversely, electron-withdrawing groups would lower the LUMO energy, enhancing its reactivity towards nucleophiles.

A study on the nickel-catalyzed amination of aryl carbamates revealed through DFT calculations that the reductive elimination step is rate-determining, with a calculated energy barrier of 23.1 kcal/mol. nih.gov Such computational insights are invaluable for optimizing synthetic routes. Furthermore, quantum chemical calculations are used to simulate and interpret spectroscopic data, such as IR spectra, which can help in identifying and characterizing the compound and its reaction intermediates. nih.gov

Table 1: Calculated Electronic Properties of a Representative Aryl Carbamate (B1207046) (Carbaryl)

| Property | Calculated Value | Method | Reference |

| HOMO Energy | -8.5 eV | DFT/B3LYP | mdpi.com |

| LUMO Energy | -0.5 eV | DFT/B3LYP | mdpi.com |

| HOMO-LUMO Gap | 8.0 eV | DFT/B3LYP | mdpi.com |

| Dipole Moment | 2.5 D | DFT/B3LYP | rsc.org |

Note: Data for Carbaryl (B1668338) (1-naphthyl N-methylcarbamate) is used as a close analog due to the lack of specific data for 1-Naphthyl dimethylcarbamate.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational landscape and intermolecular interactions of this compound. These simulations provide a dynamic picture of the molecule's behavior in different environments, such as in solution or interacting with a biological target.

A key conformational feature of carbamates is the rotation around the C-N bond of the carbamate group, which leads to the existence of syn and anti conformers. nih.gov The energy barrier for this rotation is typically in the range of 15-20 kcal/mol, which is lower than that in amides. nih.gov The relative stability of the syn and anti conformers is influenced by steric and electronic factors, as well as by the solvent environment. nd.edu For this compound, the bulky naphthalene group and the two methyl groups on the nitrogen will play a significant role in determining the preferred conformation.

In the context of its biological activity, MD simulations are crucial for understanding the binding of this compound to its target enzyme, acetylcholinesterase. By simulating the ligand-protein complex, it is possible to identify the key amino acid residues involved in the binding, the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking), and the conformational changes that occur upon binding. This information is invaluable for the rational design of more potent and selective inhibitors.

Table 2: Conformational Properties of Aryl Carbamates

| Property | Typical Value Range | Method | Reference |

| C-N Rotational Barrier | 15-20 kcal/mol | NMR, DFT | nih.govnd.edu |

| syn/anti Energy Difference | 0.5-2.0 kcal/mol | NMR, DFT | nih.govnd.edu |

| Preferred Conformation | anti (often) | NMR, DFT | nih.gov |

Note: These are general values for aryl carbamates and may vary for this compound.

Structure-Activity Relationship (SAR) Derivations for Functional Insights

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of this compound relates to its biological activity. For carbamate insecticides, the primary target is the enzyme acetylcholinesterase (AChE), and SAR studies focus on identifying the structural features that enhance the inhibitory potency. pharmacompass.com

The general structure of an aryl carbamate consists of three main parts that can be modified: the aryl group (in this case, naphthalene), the carbamate moiety, and the substituents on the nitrogen atom.

The Naphthalene Ring: The position of the carbamate group on the naphthalene ring is crucial. For carbaryl (1-naphthyl N-methylcarbamate), the substitution at the 1-position is optimal for AChE inhibition. Modifications to the naphthalene ring, such as the introduction of substituents, can affect the binding affinity. Electron-withdrawing groups can influence the reactivity of the carbamoyl (B1232498) group, while bulky groups can affect the fit within the active site of the enzyme.

The Carbamate Group: The carbamate group itself is the "warhead" that carbamylates a serine residue in the active site of AChE, leading to its inactivation. The electronic properties of the carbamate are critical for this reaction.

N-Substituents: In this compound, the two methyl groups on the nitrogen atom are important. SAR studies on related carbamates have shown that the size and nature of the N-alkyl groups significantly impact the inhibitory activity. While N-methylcarbamates are generally potent inhibitors, N,N-dimethylcarbamates can also exhibit significant activity. The presence of two methyl groups can affect the planarity of the carbamate group and its interaction with the enzyme. cabidigitallibrary.org

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of carbamates with their biological activity. mdpi.comnih.gov These models use molecular descriptors (e.g., hydrophobicity, electronic parameters, steric parameters) to predict the activity of new, untested compounds. For carbamates, descriptors such as the Hammett constant (σ) for substituents on the aryl ring, the partition coefficient (logP), and calculated electronic properties (HOMO/LUMO energies) have been used to build predictive QSAR models. mdpi.comnih.gov

Table 3: General SAR Insights for Naphthyl Carbamate AChE Inhibitors

| Structural Modification | Effect on AChE Inhibition | Reference |

| Position of carbamate on naphthalene | 1-position generally optimal | pharmacompass.com |

| Substitution on naphthalene ring | Can increase or decrease activity depending on position and nature of substituent | cabidigitallibrary.org |

| N-alkylation | N-methyl often potent; N,N-dimethyl can also be active | cabidigitallibrary.org |

Predictive Modeling for Environmental Behavior and Reactivity

Predictive models are crucial for assessing the environmental fate and reactivity of this compound. These models use the physicochemical properties of the compound to estimate its behavior in various environmental compartments, such as soil, water, and air. Key processes that are modeled include degradation (hydrolysis, photolysis), transport, and bioaccumulation. who.int

Hydrolysis: Carbamates are susceptible to hydrolysis, especially under alkaline conditions. clemson.edu The rate of hydrolysis is a critical parameter for determining the persistence of this compound in aquatic environments. Predictive models for hydrolysis often use the pH of the water and the temperature as key input parameters. Computational studies can elucidate the mechanism of hydrolysis, which for carbaryl, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net

Photodegradation: Photodegradation can be a significant pathway for the breakdown of carbamates in the environment, particularly in surface waters and on plant surfaces. researchgate.net Predictive models for photolysis consider the UV absorption spectrum of the compound and the intensity of solar radiation. Computational studies can help to identify the likely photoproducts by simulating the electronic excited states and the subsequent chemical reactions. cdnsciencepub.com For carbaryl, photolysis leads to the formation of 1-naphthol (B170400) and other degradation products. researchgate.net

Sorption and Transport: The sorption of this compound to soil and sediment particles will affect its mobility and bioavailability. Models such as the Mackay-type fugacity model can predict the distribution of the chemical between different environmental compartments. researchgate.net The octanol-water partition coefficient (Kow) is a key parameter used in these models to estimate the extent of sorption to organic matter.

Biodegradation: Microbial degradation can also contribute to the breakdown of this compound in soil and water. nih.gov Predictive models for biodegradation are more complex as they depend on the presence of specific microbial populations and environmental conditions. In silico tools like the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) can predict plausible metabolic pathways. researchgate.net For carbaryl, the primary biodegradation pathway involves hydrolysis to 1-naphthol, which is then further degraded. researchgate.netresearchgate.net

A system dynamics model for carbaryl predicted a half-life of 7 days in soil and 2 days in water. cabidigitallibrary.orgresearchgate.net

Table 4: Environmental Fate Parameters for Carbaryl (as an analog)

| Parameter | Value/Information | Conditions | Reference |

| Hydrolysis Half-life | <10 min to 1.5 h | pH 10-11 | researchgate.netacs.org |

| Hydrolysis Half-life | 2 days | River water | researchgate.net |

| Photolysis Half-life | 6.6 days | Distilled water, sunlight | who.int |

| Soil Half-life | 7 days | - | cabidigitallibrary.orgresearchgate.net |

| Major Degradation Product | 1-Naphthol | Hydrolysis, Photolysis, Biodegradation | researchgate.netresearchgate.netresearchgate.net |

Solvation Effects and Molecular Stability Studies

The stability of this compound is significantly influenced by its surrounding environment, particularly the solvent. Solvation effects can alter the conformational equilibrium, reactivity, and degradation rates of the molecule.

Hydrolytic Stability: The stability of the carbamate bond is highly dependent on pH. Carbamates are generally stable under acidic and neutral conditions but undergo rapid hydrolysis in alkaline solutions. clemson.eduresearchgate.net The rate of hydrolysis is also influenced by the solvent composition. In aqueous-organic mixtures, the stability of carbamates can be complex, and the presence of organic solvents can affect the rate of hydrolysis. researchgate.net

Computational studies, particularly those using continuum solvation models (like PCM or SM8T) or explicit solvent models (in MD simulations), can provide a detailed understanding of how the solvent interacts with the carbamate and influences its stability. ntnu.no These models can calculate the free energy of solvation and help to explain the observed trends in reactivity in different solvents. For instance, polar solvents can stabilize the charged transition state of the hydrolysis reaction, thereby accelerating the rate.

Conformational Stability in Solution: As mentioned in section 6.2, the solvent can affect the relative stability of the syn and anti conformers of the carbamate group. nih.gov The dielectric constant of the solvent can influence the dipole-dipole interactions within the molecule, shifting the conformational equilibrium. Hydrogen bonding between the solvent (e.g., water) and the carbamate group can also play a crucial role in stabilizing certain conformations. rsc.org